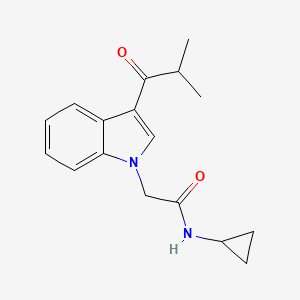
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that selectively targets the histone methyltransferase (HMT) G9a. HMTs are enzymes that regulate gene expression by modifying histones, which are proteins that package DNA in the nucleus. G9a is specifically involved in the regulation of genes that control cell growth and differentiation, making it a promising target for cancer therapy.
Mecanismo De Acción
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide works by binding to the active site of G9a and preventing it from methylating histones. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and to be well-tolerated in preclinical studies. In addition to its anti-cancer effects, this compound has also been shown to have potential in the treatment of neurodegenerative diseases and viral infections, although further research is needed in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide is its selectivity for G9a, which reduces the risk of off-target effects. However, as with any experimental drug, there are limitations to its use in lab experiments. For example, the optimal concentration and exposure time for this compound may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target both G9a and other pathways involved in cancer cell growth and survival. Another potential direction is the optimization of this compound for use in clinical trials, including the development of a suitable formulation and dose regimen. Finally, further research is needed to better understand the molecular mechanisms underlying the anti-cancer effects of this compound and to identify biomarkers that can be used to predict response to treatment.
Métodos De Síntesis
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide was first synthesized by a team of chemists at the pharmaceutical company Constellation Pharmaceuticals. The synthesis involves several steps, including the reaction of 3-isobutyrylindole with cyclopropylamine, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that this compound selectively inhibits G9a activity, leading to the reactivation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy in a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)17(21)14-9-19(10-16(20)18-12-7-8-12)15-6-4-3-5-13(14)15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXKUZOMVJCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
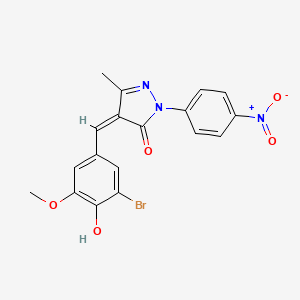
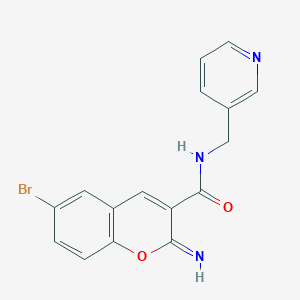
![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
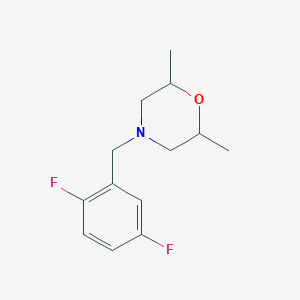
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
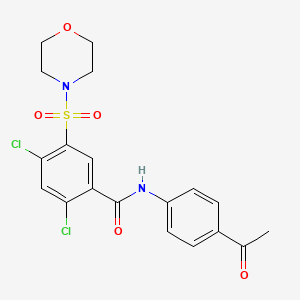
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
